Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate
Description
Properties
IUPAC Name |
tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C[C@@H](CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to the dihydroxy product involves asymmetric reduction of the ketone group at the C3 position. The process employs a ruthenium-based catalyst, typically Ru[(R)-TolBINAP]Cl₂ or its derivatives (e.g., Ru[(R)-TolBINAP]Cl₂·Et₃N), which induce high enantiomeric excess (ee) and diastereomeric excess (de) through chiral ligand coordination.
Key reaction parameters :
-
Hydrogen pressure : 3–5 MPa
-
Temperature : 40–60°C
-
Reaction time : 4–7 hours
The substrate-to-catalyst molar ratio is critical, maintained at 1:0.0003–0.0005 to minimize costs while ensuring complete conversion.
Workup and Purification
Post-hydrogenation, the reaction mixture is concentrated under reduced pressure to remove solvents. The crude product is extracted with ethyl acetate and water, followed by washing with saturated brine to eliminate residual catalysts. Drying agents like anhydrous MgSO₄ or Na₂SO₄ are used before final concentration, yielding tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate with:
Advantages and Limitations
This method is industrially scalable due to short reaction times and high yields. However, the requirement for high-pressure hydrogenation equipment and expensive chiral catalysts increases operational costs.
Biocatalytic Reduction Using Ketoreductases
Enzymatic Pathway and Optimization
Biocatalytic approaches utilize ketoreductases (KREDs) to reduce the 3-keto group of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate. Two distinct systems have been validated:
Diketoreductase from Acinetobacter baylyi
In a biphasic aqueous-hexane system, diketoreductase converts the substrate at 105 g/L (378 mM) with:
NADP-Dependent Ketoreductase with Coenzyme Regeneration
A patented method employs KRED alongside NADPH and a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration. Key parameters include:
Workup and Product Isolation
Post-reduction, the product is extracted with ethyl acetate, concentrated, and purified via crystallization. This method achieves:
Advantages and Limitations
Biocatalysis operates under mild conditions, reducing energy consumption and avoiding metal catalysts. However, enzyme cost and sensitivity to pH fluctuations pose challenges for large-scale production.
Comparative Analysis of Methods
Reaction Optimization Strategies
Solvent Selection in Catalytic Hydrogenation
Ethanol outperforms methanol and tetrahydrofuran (THF) in dissolving both substrate and catalyst while stabilizing the Ru complex. At 50°C in ethanol, reaction completion occurs within 5 hours versus 7 hours in methanol.
Chemical Reactions Analysis
Oxidation
The hydroxyl groups of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can undergo oxidation reactions to form ketones or aldehydes.
- Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Products: Depending on the reaction conditions, the oxidation of hydroxyl groups can yield ketones or aldehydes.
Reduction
Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can be reduced to form alcohols or other reduced derivatives.
- Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
- Products: The reduction of the compound can produce alcohols.
Substitution
The chlorine atom in tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagents: Nucleophiles such as amines or thiols are used under basic conditions.
- Products: Substitution of the chlorine atom can result in various functionalized derivatives.
Biotransformation
Carbonyl reductase enzymes exhibit excellent activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to synthesize (3R,5S)-CDHH . A study constructed a whole-cell biosynthesis reaction system in organic solvents to produce (3R,5S)-CDHH. Introducing a solution of 10% (v/v) Tween-80 to the reaction system as a co-solvent greatly enhanced the biotransformation process, giving a 98.9% yield and >99% ee in 5 hours of bioconversion of 1 M (S)-CHOH, compared to a purely aqueous reaction system which gave 98.7% yield and >99% ee in 9 hours . Moreover, a water-octanol biphasic reaction system was built, and adding 20% octanol as a substrate reservoir resulted in a 98% yield, >99% ee, and 4.08 mmol L-1 h-1 g-1 (wet cell weight) space-time yield .
Catalytic Hydrogenation
In preparing (3R, 5S)-3,5,6-trihydroxy-butylacetic acid tert-butyl ester, [(R)-BINAP] catalytic hydrogenation can be used . The carbonyl on the No. 3 carbon of catalytic hydrogenation of [(R)-BINAP] can achieve a single-step productive rate of over 90%, with a d,e value of 99% .
Scientific Research Applications
Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its use as a precursor for HMG-CoA reductase inhibitors, the compound undergoes enzymatic transformations that lead to the inhibition of the HMG-CoA reductase enzyme. This inhibition results in the reduction of cholesterol synthesis in the liver, thereby lowering blood cholesterol levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate vary in substituents, protective groups, and synthetic routes, impacting their applications in pharmaceutical manufacturing. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Key Comparative Insights
Synthetic Efficiency :
- The target compound’s biocatalytic synthesis outperforms chemical routes in sustainability and stereoselectivity. For example, enzymatic reduction avoids harsh conditions (e.g., −78°C with LDA in A8 synthesis) and minimizes byproducts .
- Cofactor recycling systems (e.g., glucose dehydrogenase coupling) and enzyme immobilization (e.g., co-immobilized carbonyl reductase/NADPH) enhance volumetric productivity up to 1.5 kg·L⁻¹·d⁻¹ .
Structural Flexibility: Protective groups: The isopropylidene-protected analog (Table 1, row 3) simplifies handling during multistep syntheses but requires additional deprotection steps, lowering overall efficiency . Functional groups: Cyano derivatives (A7) enable downstream C–C bond formation but face enzymatic activity challenges, necessitating protein engineering (e.g., HheC V84G/W86F mutant for 15-fold activity boost) .
Industrial Viability: Biphasic systems (water–octanol) for the target compound achieve substrate concentrations up to 500 g·L⁻¹, critical for cost-effective scale-up . Chemical routes for A8 suffer from low yields (<50%) due to ester hydrolysis under alkaline conditions, whereas enzymatic cyanation (A7 synthesis) operates at neutral pH, preserving substrate integrity .
Environmental Impact :
- Biocatalytic processes align with green chemistry metrics (e.g., PMI < 10 vs. >30 for chemical routes), reducing solvent waste and energy consumption .
Biological Activity
Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate (CAS Number: 325471-28-1) is a chiral compound that serves as an important intermediate in the synthesis of pharmaceuticals, particularly statins such as rosuvastatin. This article delves into its biological activity, synthesis processes, and relevant case studies.
- Molecular Formula : C10H19ClO4
- Molecular Weight : 238.71 g/mol
- IUPAC Name : this compound
- SMILES : ClCC@@HCC@HCC(OC(C)(C)C)=O
Biological Significance
This compound exhibits biological activities primarily related to its role as a precursor in the synthesis of statins. Statins are known for their ability to lower cholesterol levels and provide cardiovascular benefits. The compound's structure allows it to interact with biological systems effectively.
The compound is involved in enzymatic reactions that convert it into more active forms. For instance, it can be reduced by carbonyl reductases in the presence of cofactors like NADPH to yield biologically active derivatives. This process is crucial for the synthesis of rosuvastatin, which is used to manage dyslipidemia and reduce cardiovascular risk factors .
Synthesis and Production
The production of this compound has been optimized through various biotechnological methods:
- Enzymatic Reduction : Utilizing carbonyl reductases coupled with glucose dehydrogenase has shown high space-time yields and enantioselectivity .
- Green Chemistry Approaches : Recent advancements focus on eco-friendly methods that minimize waste and enhance safety during synthesis .
Case Study 1: Enzymatic Production
A study demonstrated the use of a specific enzyme from Candida magnoliae for the enantioselective reduction of hydroxy ketones to produce chiral alcohols like this compound. The reaction conditions were optimized for maximum yield and purity .
Case Study 2: Pharmacological Activity
Research has indicated that derivatives of this compound exhibit significant inhibition of HMG-CoA reductase, the target enzyme for statins. This inhibition leads to decreased cholesterol biosynthesis and increased clearance of LDL cholesterol from the bloodstream .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Question
- Chiral HPLC : Using columns like Chiralpak AD-H to resolve diastereomers (ee >99% confirmed) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Diastereomeric ratios (e.g., syn/anti = 4:1) are determined by integrating hydroxy proton signals .
- Mass spectrometry : Validates molecular weight and detects byproducts (e.g., ODFA formation under acidic conditions) .
How are substrate inhibition and enzyme inactivation managed during scale-up?
Advanced Research Question
- Continuous fed-batch systems : Gradual substrate addition avoids inhibition .
- Immobilization : Celite-polyethyleneimine (PEI)-glutaraldehyde matrices improve enzyme stability, enabling 1.8 kg L⁻¹ d⁻¹ productivity .
- Process optimization : Adjusting pH (6.5–7.0) and temperature (30–35°C) minimizes byproduct formation .
How can contradictory space-time yield data across studies be resolved?
Advanced Research Question
Discrepancies (e.g., 542 vs. 753 mmol L⁻¹ h⁻¹ g⁻¹) arise from:
- Biocatalyst variants : Mutagenesis (e.g., RtSCR9-Ile144Lys) significantly boosts activity .
- Reaction media : Biphasic systems vs. aqueous solutions impact substrate accessibility .
- Cofactor loading : Higher NADPH concentrations (0.2–0.5 mM) accelerate turnover .
What precursors are used in chemoenzymatic synthesis routes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
